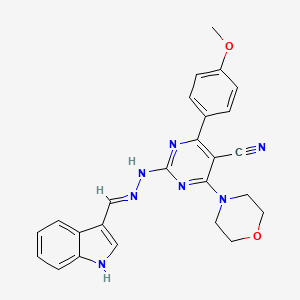

PI3K-IN-35

Description

Properties

Molecular Formula |

C25H23N7O2 |

|---|---|

Molecular Weight |

453.5 g/mol |

IUPAC Name |

2-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-4-(4-methoxyphenyl)-6-morpholin-4-ylpyrimidine-5-carbonitrile |

InChI |

InChI=1S/C25H23N7O2/c1-33-19-8-6-17(7-9-19)23-21(14-26)24(32-10-12-34-13-11-32)30-25(29-23)31-28-16-18-15-27-22-5-3-2-4-20(18)22/h2-9,15-16,27H,10-13H2,1H3,(H,29,30,31)/b28-16+ |

InChI Key |

XQXTXAWHZIVHBM-LQKURTRISA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=C(C(=NC(=N2)N/N=C/C3=CNC4=CC=CC=C43)N5CCOCC5)C#N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=NC(=N2)NN=CC3=CNC4=CC=CC=C43)N5CCOCC5)C#N |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Target Selectivity Profile of Phosphoinositide 3-Kinase (PI3K) Inhibitors

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common event in human cancers, making PI3K an attractive target for therapeutic intervention.[3][4] The development of PI3K inhibitors has evolved from broad-spectrum pan-inhibitors to highly selective molecules targeting specific isoforms, each with distinct therapeutic profiles and toxicities. This guide provides a detailed overview of the target selectivity of various PI3K inhibitors, methodologies for their characterization, and the clinical implications of their selectivity profiles.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is an intracellular signaling cascade activated by various stimuli, including growth factors and cytokines.[3] Class I PI3Ks, the most implicated in cancer, are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85).[5] Upon activation by receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs), PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6] PIP3 recruits proteins with pleckstrin-homology (PH) domains, such as AKT and PDK1, to the plasma membrane.[3] This colocalization leads to the phosphorylation and activation of AKT, which in turn phosphorylates a multitude of downstream substrates, including mTOR, to regulate fundamental cellular functions.[1][7] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.[1][3]

Classification of PI3K Inhibitors

PI3K inhibitors are generally categorized based on their selectivity for the different Class I PI3K catalytic isoforms (p110α, p110β, p110γ, p110δ) and for the related kinase, mTOR.[5][8]

-

Pan-PI3K Inhibitors: These agents target all four Class I isoforms. Examples include Buparlisib (BKM120) and Pictilisib (GDC-0941).[9] While demonstrating broad activity, their lack of specificity can lead to significant toxicities due to the inhibition of isoforms crucial for normal physiological functions, such as insulin signaling (p110α).[10][11]

-

Isoform-Selective Inhibitors: Developed to improve the therapeutic window, these inhibitors show selectivity for one or more specific PI3K isoforms.[4] This class has seen significant clinical success. For instance, Alpelisib (BYL719) is a p110α-selective inhibitor approved for PIK3CA-mutated breast cancer, while Idelalisib (CAL-101) and Duvelisib, which target p110δ and p110γ/δ respectively, are used in hematological malignancies.[5][9][12]

-

Dual PI3K/mTOR Inhibitors: These compounds inhibit both PI3K and mTOR kinases, which are structurally related.[10] This dual action is intended to overcome potential resistance mechanisms involving feedback loops in the pathway.

Quantitative Selectivity Profiles

The selectivity of a PI3K inhibitor is quantified by comparing its inhibitory potency (typically as IC50 values) against different PI3K isoforms and other kinases. The following table summarizes the biochemical activity of several representative PI3K inhibitors across the Class I isoforms. Lower IC50 values indicate higher potency.

| Inhibitor | Type | p110α (IC50, nM) | p110β (IC50, nM) | p110γ (IC50, nM) | p110δ (IC50, nM) |

| Pictilisib (GDC-0941) | Pan-PI3K | 3 | 33 | 3 | 5 |

| Buparlisib (BKM120) | Pan-PI3K | 52 | 166 | 262 | 116 |

| Copanlisib | Pan-PI3K | 0.5 | 3.7 | 6.4 | 0.7 |

| Alpelisib (BYL719) | α-selective | 5 | 1156 | 250 | 290 |

| Idelalisib (CAL-101) | δ-selective | 8600 | 4000 | 2100 | 15 |

| Duvelisib | γ/δ-selective | 406 | 1834 | 2.5 | 1 |

| Taselisib | α/δ/γ-selective | 1.1 | 30.6 | 1.0 | 0.23 |

Note: IC50 values are compiled from various sources and assays; direct comparison should be made with caution. Data is illustrative of relative selectivity profiles.[9][13][14][15][16]

Experimental Protocols for Determining Selectivity

A variety of biochemical and cellular assays are employed to determine the target selectivity of PI3K inhibitors.

Biochemical Kinase Activity Assay (Radiometric)

This is a direct method to measure the enzymatic activity of purified PI3K isoforms in the presence of an inhibitor.

Objective: To determine the concentration of an inhibitor required to reduce the kinase activity of a specific PI3K isoform by 50% (IC50).

Materials:

-

Purified, recombinant PI3K isoforms (p110α/p85, p110β/p85, etc.)

-

Lipid substrate: Phosphatidylinositol (PI) or Phosphatidylinositol (4,5)-bisphosphate (PIP2)

-

[γ-³²P]ATP (radiolabeled ATP)

-

Kinase reaction buffer (e.g., 20 mM HEPES, 5 mM MgCl₂, 1 mM DTT)

-

Test inhibitor at various concentrations

-

Stop solution (e.g., 1 M HCl)

-

Scintillation counter

Protocol:

-

Reaction Setup: In a microplate, combine the kinase reaction buffer, the specific purified PI3K isoform, and the lipid substrate.

-

Inhibitor Addition: Add the test inhibitor at a range of concentrations (e.g., from 1 nM to 10 µM) to the appropriate wells. Include a control well with no inhibitor.

-

Initiate Reaction: Start the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.[17]

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 20-60 minutes).[17]

-

Terminate Reaction: Stop the reaction by adding a strong acid, such as 1M HCl.[17]

-

Lipid Extraction: Extract the phosphorylated lipid product from the aqueous reaction mixture using an organic solvent mixture (e.g., chloroform/methanol).[17]

-

Quantification: Measure the amount of incorporated ³²P in the lipid phase using a scintillation counter. This reflects the amount of product formed and thus the kinase activity.

-

Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Chemoproteomic Profiling (e.g., Kinobeads)

This method assesses inhibitor binding to a wide range of kinases, including PI3Ks, in their native state from cell lysates.[18][19] It provides a broad view of selectivity and potential off-targets.[18]

Cellular Assays

These assays measure the effect of inhibitors on the PI3K pathway within a cellular context. A common method is to quantify the phosphorylation of downstream targets like AKT (at Ser473 or Thr308) via Western Blotting or ELISA-based techniques.[19][20] The potency in these assays (EC50) reflects not only target engagement but also cell permeability and metabolism.

Clinical Implications of Target Selectivity

The selectivity profile of a PI3K inhibitor is a key determinant of its clinical utility, influencing both efficacy and safety.

-

Efficacy: The effectiveness of an inhibitor often depends on the specific PI3K isoform driving the cancer. For example, tumors with activating mutations in the PIK3CA gene (encoding p110α) are more sensitive to p110α-selective inhibitors like Alpelisib.[12] In contrast, many B-cell malignancies are dependent on p110δ signaling, making inhibitors like Idelalisib effective in these diseases.[14]

-

Toxicity: The side-effect profile is strongly linked to isoform selectivity. Pan-PI3K inhibitors often cause hyperglycemia because p110α is essential for insulin signaling.[10] By sparing p110α, inhibitors targeting other isoforms can avoid or reduce this metabolic side effect. Similarly, toxicities like colitis and pneumonitis have been more frequently associated with p110δ inhibition due to its critical role in the immune system.[10] This highlights the trade-off between targeting a disease-relevant isoform and inducing on-target toxicities in normal tissues.

Recent trends in clinical trials show a shift towards using more isoform-specific (IS) inhibitors, often in combination therapies, to maximize efficacy while managing toxicity.[8]

Conclusion

Understanding the target selectivity profile of PI3K inhibitors is paramount for the development of safe and effective cancer therapies. The progression from pan-PI3K inhibitors to isoform-selective agents has enabled a more personalized approach to treatment, allowing for the targeting of specific oncogenic drivers while minimizing off-target and on-target toxicities. Rigorous characterization through a combination of biochemical, proteomic, and cellular assays is essential for defining an inhibitor's therapeutic potential. As our knowledge of the distinct roles of each PI3K isoform continues to grow, so too will our ability to design next-generation inhibitors with even greater precision and clinical benefit.

References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. cusabio.com [cusabio.com]

- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 4. PI3K in cancer: divergent roles of isoforms, modes of activation, and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. A Long Way to Go: A Scenario for Clinical Trials of PI3K Inhibitors in Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. PI3K inhibitors: review and new strategies - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01676D [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. PI3K isoform-selective inhibitors: next-generation targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Dissecting Isoform Selectivity of PI3 Kinase Inhibitors. The Role of Non-conserved Residues in the Catalytic Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Chemoproteomic Selectivity Profiling of PIKK and PI3K Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

The Journey Within: A Technical Guide to the Cellular Uptake and Distribution of Novel PI3K Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, making it a prime target in cancer therapy. The development of novel PI3K inhibitors has brought new hope, but their efficacy is intrinsically linked to their ability to reach and engage their intracellular targets. This technical guide provides an in-depth exploration of the cellular uptake and subcellular distribution of these new agents, offering a comprehensive resource for researchers in the field. We delve into the experimental protocols used to elucidate these processes, present available quantitative data for comparative analysis, and visualize the complex interplay of pathways and methodologies.

The PI3K Signaling Pathway: A Central Hub for Cellular Regulation

The PI3K pathway is a complex network of protein interactions initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) on the cell surface.[1] This activation recruits PI3K to the plasma membrane, where it phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2][3] PIP3, in turn, serves as a docking site for proteins containing pleckstrin homology (PH) domains, most notably AKT (also known as protein kinase B) and phosphoinositide-dependent kinase-1 (PDK1).[4] This colocalization at the membrane leads to the phosphorylation and activation of AKT by PDK1 and other kinases like mTORC2.[4] Activated AKT then phosphorylates a multitude of downstream substrates, influencing a wide array of cellular functions including cell cycle progression, apoptosis, and metabolism.[1][5] The pathway is negatively regulated by the phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3 back to PIP2.[6]

References

- 1. Phase I Dose Escalation Study of Taselisib (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Copanlisib for treatment of B-cell malignancies: the development of a PI3K inhibitor with considerable differences to idelalisib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Confocal microscopy for intracellular co-localization of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of P13Ki-42: A Novel, Potent, and Selective PI3Kα Inhibitor

Topic: In Vitro Characterization of a New PI3K Inhibitor Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Abstract

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently dysregulated in human cancers, making it a prime target for therapeutic intervention.[1][2][3] Activation of PI3K leads to a cascade of downstream events that promote cell growth, proliferation, and survival, primarily through the AKT/mTOR axis.[4][5] This whitepaper provides a comprehensive in vitro characterization of P13Ki-42, a novel, potent, and highly selective inhibitor of the PI3Kα isoform. We detail its biochemical potency, isoform selectivity, cellular activity, and broad kinase selectivity profile. This document serves as a technical guide, presenting key data in structured tables and providing detailed experimental protocols for the core assays utilized in this characterization.

Biochemical Characterization of P13Ki-42

The initial characterization of P13Ki-42 focused on its ability to inhibit the enzymatic activity of Class I PI3K isoforms. Biochemical assays are essential to determine the potency and selectivity of new chemical entities against their intended targets.[6]

Biochemical Potency and Isoform Selectivity

P13Ki-42 was profiled against the four Class I PI3K isoforms (α, β, δ, γ) to determine its half-maximal inhibitory concentration (IC50). The results demonstrate that P13Ki-42 is a highly potent inhibitor of PI3Kα with an IC50 in the low nanomolar range. Furthermore, it exhibits significant selectivity for the α isoform over the β, δ, and γ isoforms.

Data Presentation: Table 1. Biochemical Potency of P13Ki-42 against Class I PI3K Isoforms

| PI3K Isoform | IC50 (nM) |

| PI3Kα (p110α) | 2.8 |

| PI3Kβ (p110β) | 315 |

| PI3Kδ (p110δ) | 450 |

| PI3Kγ (p110γ) | 890 |

Cellular Characterization of P13Ki-42

To determine if the biochemical potency of P13Ki-42 translates into cellular activity, a series of cell-based assays were conducted. These assays are critical for understanding how a compound affects the signaling pathway in a more physiologically relevant context.[7]

Inhibition of PI3K Signaling Pathway in Cells

The effect of P13Ki-42 on the PI3K signaling pathway was assessed by measuring the phosphorylation of AKT (a direct downstream target of PI3K) in a human breast cancer cell line (MCF7), which is known to have a PIK3CA mutation.[1] P13Ki-42 demonstrated potent, dose-dependent inhibition of AKT phosphorylation at Ser473.

Data Presentation: Table 2. Cellular Activity of P13Ki-42

| Assay | Cell Line | Endpoint | IC50 (nM) |

| p-AKT (Ser473) Inhibition | MCF7 | Inhibition of AKT Phosphorylation | 15.2 |

| Cell Viability | MCF7 | Growth Inhibition (GI50) | 25.7 |

| Cell Viability | BT-474 | Growth Inhibition (GI50) | 30.1 |

| Cell Viability | PC-3 | Growth Inhibition (GI50) | 489.5 |

Anti-proliferative Activity

The anti-proliferative effects of P13Ki-42 were evaluated across a panel of cancer cell lines with varying PI3K pathway activation statuses. The compound showed potent growth inhibition in cell lines with PIK3CA mutations (MCF7, BT-474) and significantly less activity in cell lines without such mutations (PC-3), consistent with its mechanism of action. Cell viability was assessed using a standard MTT assay.[8][9]

Kinase Selectivity Profile

To evaluate the specificity of P13Ki-42, it was screened against a broad panel of protein kinases. This selectivity profiling is crucial to identify potential off-target effects that could lead to toxicity.[10] P13Ki-42 was found to be highly selective for PI3Kα, with minimal inhibition of other kinases at concentrations up to 1 µM.

Data Presentation: Table 3. Kinase Selectivity Profile of P13Ki-42

| Kinase | % Inhibition at 1 µM |

| PI3Kα | 98% |

| mTOR | 15% |

| DNA-PK | 8% |

| AKT1 | 5% |

| MEK1 | <2% |

| ERK2 | <1% |

| CDK2 | <1% |

| SRC | 3% |

| VEGFR2 | 6% |

Mandatory Visualizations

PI3K/AKT/mTOR Signaling Pathway

Caption: The PI3K/AKT/mTOR signaling cascade and the inhibitory action of P13Ki-42.

Experimental Workflow for In Vitro Characterization

Caption: Workflow for the in vitro characterization of the PI3K inhibitor P13Ki-42.

Logic of P13Ki-42 Mechanism of Action

Caption: Logical flow of P13Ki-42's mechanism of action from target binding to cellular outcome.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro PI3K Kinase Assay (Biochemical Potency)

This assay measures the ability of P13Ki-42 to inhibit the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) by recombinant human PI3K isoforms. A time-resolved fluorescence resonance energy transfer (TR-FRET) method is often employed for this purpose.[11]

-

Reagents: Recombinant human PI3Kα, β, δ, γ enzymes; PIP2 substrate; ATP; kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT); P13Ki-42 serially diluted in DMSO; biotinylated-PIP3 tracer; Europium-labeled anti-GST antibody; Streptavidin-Allophycocyanin (SA-APC).

-

Procedure:

-

Add 2 µL of serially diluted P13Ki-42 or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 4 µL of PI3K enzyme solution (final concentration ~1-5 nM) to the wells and incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 4 µL of a substrate mix containing PIP2 and ATP (at Km concentration for each enzyme).[12]

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 5 µL of EDTA solution.

-

Add 5 µL of the TR-FRET detection mix (containing biotinylated-PIP3 and detection reagents).

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on a suitable plate reader capable of TR-FRET measurements (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).

-

-

Data Analysis: The ratio of emissions is calculated and converted to percent inhibition relative to DMSO controls. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Western Blotting for p-AKT Inhibition (Cellular Pathway Analysis)

This protocol is used to detect the levels of phosphorylated AKT in cancer cells following treatment with P13Ki-42, providing a direct measure of target engagement in a cellular context.[13][14]

-

Reagents: MCF7 cells; cell culture medium (e.g., DMEM with 10% FBS); P13Ki-42; lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors); BCA protein assay kit; SDS-PAGE gels; transfer membranes (PVDF or nitrocellulose); blocking buffer (e.g., 5% non-fat milk or BSA in TBST); primary antibodies (anti-p-AKT Ser473, anti-total AKT, anti-β-actin); HRP-conjugated secondary antibodies; enhanced chemiluminescence (ECL) substrate.

-

Procedure:

-

Seed MCF7 cells in 6-well plates and allow them to adhere overnight.

-

Starve cells in serum-free medium for 4-6 hours.

-

Pre-treat cells with various concentrations of P13Ki-42 for 2 hours.

-

Stimulate the PI3K pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes.

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify lysates by centrifugation and determine protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[15]

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody (e.g., anti-p-AKT, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply ECL substrate.

-

Visualize protein bands using a chemiluminescence imaging system.

-

-

Data Analysis: Densitometry is used to quantify band intensity. The ratio of p-AKT to total AKT is calculated and normalized to the loading control (β-actin).

Cell Viability (MTT) Assay (Anti-proliferative Effect)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.[8][9][16] It is widely used in drug discovery to determine the cytotoxic or growth-inhibitory effects of compounds.[17]

-

Reagents: Cancer cell lines (e.g., MCF7, BT-474, PC-3); cell culture medium; P13Ki-42; MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS); solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

Procedure:

-

Seed cells into 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.

-

Treat the cells with a serial dilution of P13Ki-42 (typically 8-10 concentrations) and incubate for 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[16]

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate spectrophotometer.

-

-

Data Analysis: Absorbance values are converted to percent viability relative to DMSO-treated control cells. The GI50 (concentration for 50% of maximal inhibition of cell growth) is calculated using non-linear regression analysis.

Conclusion

The in vitro data presented in this whitepaper characterize P13Ki-42 as a novel, highly potent, and selective inhibitor of the PI3Kα isoform. It effectively inhibits PI3K signaling in cancer cells harboring PIK3CA mutations, leading to a potent anti-proliferative effect. Its high selectivity against a broad panel of kinases suggests a favorable safety profile with a lower potential for off-target toxicities. These compelling in vitro results establish P13Ki-42 as a strong candidate for further preclinical and clinical development as a targeted therapy for PIK3CA-driven cancers.

References

- 1. Targeting the PI3K signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 5. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development and application of PI3K assays for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]

- 14. pubcompare.ai [pubcompare.ai]

- 15. In vitro kinase assay [protocols.io]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]

Pan-PI3K vs. Isoform-Specific Inhibitors: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles, Preclinical and Clinical Differentiation of Pan-Phosphoinositide 3-Kinase (PI3K) and Isoform-Specific PI3K Inhibitors.

Introduction

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Aberrant activation of this pathway is one of the most frequent oncogenic events across a spectrum of human cancers, making it a prime target for therapeutic intervention.[3][4] The development of PI3K inhibitors has evolved from broad-acting pan-PI3K inhibitors, which target all four Class I PI3K isoforms (α, β, γ, and δ), to more refined isoform-specific inhibitors. This guide provides a comprehensive technical overview of these two classes of inhibitors, their mechanisms of action, a comparative analysis of their efficacy and toxicity profiles, and detailed experimental protocols for their evaluation.

The PI3K Signaling Pathway

The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which recruit and activate PI3K at the plasma membrane.[5][6] Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2] PIP3 serves as a docking site for proteins containing pleckstrin homology (PH) domains, most notably AKT (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This co-localization facilitates the phosphorylation and activation of AKT by PDK1 and mTORC2.[7] Activated AKT then phosphorylates a myriad of downstream substrates, ultimately leading to the regulation of cell cycle progression, survival, and growth. The tumor suppressor phosphatase and tensin homolog (PTEN) acts as a critical negative regulator of this pathway by dephosphorylating PIP3 back to PIP2.[2]

References

- 1. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 3. A Phase Ib Study of Alpelisib or Buparlisib Combined with Tamoxifen Plus Goserelin in Premenopausal Women with HR-Positive HER2-Negative Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K in cancer: divergent roles of isoforms, modes of activation, and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to NPI-2025: A Novel Mutant-Selective PI3Kα Inhibitor for Cancer Research

Introduction

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] The PI3K/AKT/mTOR cascade is one of the most frequently hyperactivated pathways in human cancers, often due to gain-of-function mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K.[3][4] These mutations make PI3Kα a prime target for cancer therapy.

First-generation PI3K inhibitors were pan-inhibitors, targeting multiple PI3K isoforms. While showing some efficacy, their use was often limited by significant toxicities due to the inhibition of wild-type PI3K in healthy tissues.[5][6] This led to the development of isoform-selective inhibitors, such as the FDA-approved PI3Kα inhibitor alpelisib, which offered an improved therapeutic window.[3][7] However, on-target side effects like hyperglycemia and the emergence of resistance remain clinical challenges.[4][8]

This guide introduces NPI-2025 , a next-generation, orally bioavailable small molecule inhibitor designed to selectively target common oncogenic mutants of PI3Kα (e.g., H1047R and E545K) while sparing the wild-type (WT) enzyme. This novel approach aims to maximize anti-tumor efficacy in PIK3CA-mutant cancers while minimizing the dose-limiting toxicities associated with previous generations of PI3K inhibitors, representing a significant advancement in precision oncology.[4]

The PI3K/AKT/mTOR Signaling Pathway

The PI3K pathway is typically activated by receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs).[6][9] Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[10] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT then modulates a host of substrates that drive cell cycle progression, growth, and survival, including the mammalian target of rapamycin (mTOR).[2][11] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.[11] NPI-2025 acts by directly inhibiting the kinase activity of mutant PI3Kα, thereby blocking the production of PIP3 and shutting down this pro-tumorigenic signaling cascade.

Caption: The PI3K/AKT/mTOR signaling pathway with the inhibitory action of NPI-2025.

Data Presentation

Table 1: Kinase Selectivity Profile of NPI-2025

The inhibitory activity of NPI-2025 was assessed against various lipid and protein kinases. The data demonstrates high potency and selectivity for oncogenic PI3Kα mutants over wild-type PI3Kα and other Class I isoforms.

| Kinase Target | IC50 (nM) | Selectivity vs. WT PI3Kα |

| PI3Kα (H1047R) | 0.8 | 250x |

| PI3Kα (E545K) | 1.2 | 167x |

| PI3Kα (WT) | 200 | 1x |

| PI3Kβ | 2,500 | 0.08x |

| PI3Kδ | >10,000 | <0.02x |

| PI3Kγ | >10,000 | <0.02x |

| mTOR | 8,500 | <0.03x |

IC50 values are representative and derived from in vitro kinase assays.

Table 2: Anti-proliferative Activity of NPI-2025 in Breast Cancer Cell Lines

NPI-2025 demonstrates potent anti-proliferative effects specifically in cancer cell lines harboring PIK3CA mutations, with minimal impact on wild-type cells at similar concentrations.

| Cell Line | Cancer Type | PIK3CA Status | GI50 (nM) |

| T-47D | Breast | H1047R | 8 |

| BT-474 | Breast | E545K | 12 |

| MCF-7 | Breast | Wild-Type | 950 |

| MDA-MB-231 | Breast | Wild-Type | >2,000 |

GI50 (Growth Inhibition 50) values determined after 72-hour drug exposure using a cell viability assay.

Table 3: In Vivo Efficacy of NPI-2025 in T-47D (PIK3CA H1047R) Xenograft Model

NPI-2025 administered orally shows a dose-dependent anti-tumor response in a mouse xenograft model of PIK3CA-mutant breast cancer.

| Treatment Group | Dose (mg/kg, daily) | Tumor Growth Inhibition (%) | Body Weight Change (%) |

| Vehicle Control | - | 0 | +1.5 |

| NPI-2025 | 10 | 45 | +0.8 |

| NPI-2025 | 25 | 78 | -1.2 |

| NPI-2025 | 50 | 95 | -2.5 |

Tumor growth inhibition (TGI) measured at day 21 of treatment.

Preclinical Evaluation Workflow

The development and characterization of a novel inhibitor like NPI-2025 follows a structured preclinical workflow, progressing from in vitro biochemical assays to in vivo efficacy models.

Caption: A typical preclinical workflow for the evaluation of a novel targeted therapy.

Experimental Protocols

Protocol 1: In Vitro PI3K Kinase Assay (HTRF)

This protocol determines the 50% inhibitory concentration (IC50) of NPI-2025 against recombinant PI3Kα enzymes.

-

Reagents & Materials : Recombinant human PI3Kα (WT, H1047R, E545K), PIP2 substrate, ATP, kinase reaction buffer, HTRF detection reagents, NPI-2025 compound, 384-well assay plates.

-

Compound Preparation : Prepare a 10-point serial dilution of NPI-2025 in DMSO, typically starting from 10 µM.

-

Kinase Reaction :

-

Add 2 µL of diluted NPI-2025 or DMSO (vehicle control) to each well.

-

Add 4 µL of kinase/PIP2 substrate mix to each well to initiate the reaction.

-

Incubate for 60 minutes at room temperature.

-

-

Signal Detection :

-

Add 4 µL of ATP to start the enzymatic reaction. Incubate for 30 minutes.

-

Add 10 µL of HTRF detection mix to stop the reaction and initiate detection.

-

Incubate for 60 minutes in the dark.

-

-

Data Analysis : Read the plate on an HTRF-compatible microplate reader. Calculate the ratio of emission signals and plot the percentage of inhibition against the logarithm of NPI-2025 concentration. Determine the IC50 value using a non-linear regression curve fit.[12][13]

Protocol 2: Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This assay measures the anti-proliferative effect of NPI-2025 on cancer cell lines.[14]

-

Cell Seeding : Seed cancer cells (e.g., T-47D, MCF-7) in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[15]

-

Compound Treatment : Treat cells with a serial dilution of NPI-2025 for 72 hours. Include DMSO-treated wells as a negative control.

-

Assay Procedure :

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the culture medium volume in each well.

-

Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition : Measure luminescence using a microplate reader.

-

Analysis : Normalize the data to the DMSO control wells and calculate the GI50 value by plotting the percentage of growth inhibition versus drug concentration.[16]

Protocol 3: Western Blot Analysis of PI3K Pathway Inhibition

This method confirms that NPI-2025 inhibits the PI3K pathway in a cellular context.

-

Cell Treatment and Lysis : Culture PIK3CA-mutant cells (e.g., T-47D) and treat with NPI-2025 at various concentrations (e.g., 10 nM, 100 nM, 1 µM) for 2-4 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer : Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting :

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C. Key antibodies include: phospho-AKT (Ser473), total AKT, phospho-S6 Ribosomal Protein, total S6, and a loading control (e.g., β-actin).[17]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

-

Detection : Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A dose-dependent decrease in p-AKT and p-S6 levels indicates effective pathway inhibition.

Selectivity of NPI-2025

The therapeutic advantage of NPI-2025 is rooted in its differential activity against mutant versus wild-type PI3Kα, which is designed to widen the therapeutic index and reduce side effects.

Caption: Logical diagram showing NPI-2025's high potency for mutants and low for WT.

Conclusion and Future Directions

NPI-2025 represents a promising new class of mutant-selective PI3Kα inhibitors. By specifically targeting the oncogenic driver mutations in PIK3CA, it offers the potential for a highly effective anti-cancer agent with a superior safety profile compared to pan- and first-generation isoform-selective inhibitors.[4][18] The preclinical data strongly support its on-target activity and potent efficacy in relevant cancer models.

Future research will focus on completing IND-enabling studies to move NPI-2025 into Phase I clinical trials.[19] Key areas of investigation will include identifying patient populations most likely to benefit, exploring rational combination therapies (e.g., with CDK4/6 inhibitors or endocrine therapy), and understanding potential mechanisms of acquired resistance to this new generation of inhibitors.[8][20][21] The development of therapies like NPI-2025 marks a critical step toward more effective and personalized cancer care for patients with PIK3CA-mutated tumors.[4]

References

- 1. Targeting the PI3K signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. news-medical.net [news-medical.net]

- 5. PI3K isoform-selective inhibitors: next-generation targeted cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PI3K in cancer: divergent roles of isoforms, modes of activation, and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Researchers identify the mutations that drive resistance to PI3K inhibitors in breast cancer that can be overcome by next generation agents | EurekAlert! [eurekalert.org]

- 9. PI3K isoform-selective inhibitors: next-generation targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. lifesciences.danaher.com [lifesciences.danaher.com]

- 15. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Overview of Cell Viability and Cell Viability Assays | Cell Signaling Technology [cellsignal.com]

- 17. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. labiotech.eu [labiotech.eu]

- 19. Novel RAS-PI3K Inhibitor Enters Clinical Trials, Targeting Cancer Growth Without Metabolic Side Effects [trial.medpath.com]

- 20. mdpi.com [mdpi.com]

- 21. Efficacy of PI3K inhibitors in advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Therapeutic Potential of Gedatolisib (PF-05212384), a Novel Dual PI3K/mTOR Inhibitor

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][2] Its frequent dysregulation in a wide range of human cancers makes it a prime target for therapeutic intervention.[1][2] Gedatolisib (PF-05212384) is a potent, intravenous, dual inhibitor that targets all four Class I PI3K isoforms and mTOR (mTORC1 and mTORC2), offering a comprehensive blockade of this key oncogenic pathway.[3][4] Preclinical and clinical data suggest that this dual-inhibition mechanism may overcome adaptive resistance mechanisms observed with single-node inhibitors.[3] This document provides an in-depth technical overview of Gedatolisib, summarizing its mechanism of action, biochemical and cellular activity, preclinical efficacy, and the detailed methodologies used in its evaluation.

Mechanism of Action

Gedatolisib is an ATP-competitive inhibitor that binds to the kinase domains of the p110 catalytic subunits of PI3K (isoforms α, β, γ, and δ) and mTOR.[1] By inhibiting both PI3K and its downstream effector mTOR, Gedatolisib effectively shuts down the signaling cascade responsible for promoting cell growth, survival, and resistance to therapy.[2][5] This dual-targeting approach is rationalized by the fact that inhibiting mTOR alone can lead to a feedback activation of PI3K; simultaneous inhibition of both may prevent this paradoxical activation and potential resistance.[3] Furthermore, as a pan-isoform PI3K inhibitor, Gedatolisib addresses the potential for isoform switching, another adaptive resistance mechanism seen with isoform-specific inhibitors.[3]

Quantitative Data

Biochemical Activity

Gedatolisib demonstrates low nanomolar potency against all Class I PI3K isoforms and mTOR. Its inhibitory activity is summarized in Table 1. The compound is equally effective against both mTORC1 and mTORC2 complexes.[6]

| Table 1: Biochemical Kinase Inhibition Profile of Gedatolisib | |

| Target Kinase | IC50 (nM) |

| PI3Kα (p110α) | 0.4[6][7] |

| PI3Kβ (p110β) | 6.0[7][8] |

| PI3Kδ (p110δ) | 6.0[6][8] |

| PI3Kγ (p110γ) | 5.4[6][8] |

| PI3Kα (E545K mutant) | 0.6[6] |

| PI3Kα (H1047R mutant) | 0.6[8] |

| mTOR | 1.6[6][8] |

Cellular Activity

The potent biochemical activity of Gedatolisib translates to effective inhibition of cell growth across various cancer cell lines. Preclinical data indicates that Gedatolisib is more potent and cytotoxic compared to inhibitors that target single nodes within the pathway.[9]

| Table 2: In Vitro Cellular Proliferation Inhibition | |

| Cell Line (Cancer Type) | IC50 (nM) |

| MDA-MB-361 (Breast) | 4.0[6][8] |

| PC3-MM2 (Prostate) | 13.1[6][8] |

| A-431 (Skin) | 60[6] |

Preclinical In Vivo Efficacy

Gedatolisib has demonstrated significant single-agent antitumor activity in various human tumor xenograft models.[10] Studies in ovarian cancer xenografts showed that treatment could induce tumor stasis and apoptosis.[11] In breast cancer patient-derived xenograft (PDX) models, pan-PI3K/mTOR inhibition by Gedatolisib was more effective at reducing tumor growth than single-node inhibitors.[9]

| Table 3: Summary of In Vivo Xenograft Model Studies | |

| Model | Key Findings |

| Ovarian Cancer Xenografts | Induced broad-spectrum tumor growth stasis and apoptosis during treatment.[11] |

| H1975 NSCLC Xenograft (EGFR mutant) | A dose of 25 mg/kg resulted in a 90% survival rate.[8] |

| MDA-361 Breast Cancer Xenograft | Showed significant antitumor activity; maximum tolerated dose was 30 mg/kg.[8] |

| PyMT Murine Breast Cancer Model | Combination with immune checkpoint inhibitors resulted in ~85% tumor growth inhibition.[7] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of key findings. The following sections describe standard protocols for evaluating PI3K/mTOR inhibitors like Gedatolisib.

In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantifies the enzymatic activity of PI3K isoforms and mTOR to determine inhibitor potency (IC50).

-

Reagents & Materials: Recombinant human PI3K/mTOR enzymes, PIP2 substrate, ATP, kinase reaction buffer (e.g., 50mM HEPES pH 7.5, 3mM MgCl2, 50mM NaCl), Gedatolisib (serially diluted), HTRF detection reagents.

-

Procedure: a. Dispense serially diluted Gedatolisib or vehicle (DMSO) into a 384-well assay plate. b. Add the kinase enzyme and PIP2 substrate mixture to initiate the reaction. Pre-incubation of the enzyme and inhibitor for 10 minutes is recommended.[12] c. Add ATP to start the phosphorylation of PIP2 to PIP3. Incubate for 1 hour at room temperature. d. Stop the reaction and add HTRF detection reagents (e.g., biotinylated-PIP3 tracer and a fluorescent conjugate). e. Incubate to allow for detection reagent binding. f. Read the plate using an HTRF-compatible plate reader.

-

Data Analysis: The HTRF signal is inversely proportional to kinase activity. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[13]

Cellular Proliferation Assay (MTT/MTS Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with an inhibitor.[14]

-

Cell Plating: Seed cancer cells (e.g., MDA-MB-361) in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.[15]

-

Compound Treatment: Treat cells with a range of concentrations of Gedatolisib (and vehicle control) and incubate for a specified period (e.g., 72 hours).[15]

-

Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent to each well and incubate for 1-4 hours at 37°C.[14][16] Metabolically active cells reduce the tetrazolium salt to a colored formazan product.[14]

-

Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the insoluble formazan crystals.[16]

-

Data Acquisition: Measure the absorbance of the wells at the appropriate wavelength (e.g., 490-500 nm for MTS, 570 nm for MTT) using a microplate spectrophotometer.[14]

-

Analysis: Normalize absorbance values to the vehicle-treated control wells and plot against the logarithm of inhibitor concentration to determine the IC50 value.

Western Blot Analysis for Pathway Modulation

This technique is used to detect changes in the phosphorylation status of key proteins downstream of PI3K and mTOR, confirming target engagement within the cell.

-

Cell Treatment and Lysis: Culture cells to ~80% confluency, treat with Gedatolisib or vehicle for a defined period (e.g., 4 hours), and then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[6][17]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[18]

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF membrane.[18]

-

Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[18] b. Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated proteins (e.g., p-AKT Ser473, p-S6 Ser235/236) and total proteins (e.g., total AKT, total S6) as loading controls.[18] c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[18]

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The reduction in the signal of phosphorylated proteins relative to total protein indicates pathway inhibition.

Visualized Workflows

Conclusion

Gedatolisib is a highly potent, dual PI3K/mTOR inhibitor with a differentiated mechanism of action.[3][4] Its ability to comprehensively block all Class I PI3K isoforms as well as mTORC1/2 provides a strong rationale for its development as an anticancer agent.[3] Robust preclinical data demonstrate significant biochemical and cellular activity, which translates to in vivo tumor growth inhibition.[8][9][11] Ongoing and recent clinical trials have shown promising efficacy, particularly in HR+/HER2- advanced breast cancer, validating its therapeutic potential.[19][20][21] The detailed protocols and structured data presented in this guide offer a comprehensive resource for researchers in the field of oncology and drug development.

References

- 1. Gedatolisib - Wikipedia [en.wikipedia.org]

- 2. cdn.pfizer.com [cdn.pfizer.com]

- 3. celcuity.com [celcuity.com]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. Gedatolisib | C32H41N9O4 | CID 44516953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Inhibition of the PI3K/mTOR Pathway in Breast Cancer to Enhance Response to Immune Checkpoint Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gedatolisib | PI3K | mTOR | TargetMol [targetmol.com]

- 9. Celcuity Presents Preclinical Data on Therapeutic Effects [globenewswire.com]

- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 11. researchgate.net [researchgate.net]

- 12. sigmaaldrich.cn [sigmaaldrich.cn]

- 13. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. broadpharm.com [broadpharm.com]

- 15. texaschildrens.org [texaschildrens.org]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]

- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. targetedonc.com [targetedonc.com]

- 20. investing.com [investing.com]

- 21. cancernetwork.com [cancernetwork.com]

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Novel PI3K Inhibitors

Abstract

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a hallmark of various human diseases, particularly cancer, making it a prominent target for therapeutic intervention.[1][2] The development of potent and selective PI3K inhibitors requires robust and reliable in vitro assays to determine their efficacy and selectivity. This document provides detailed protocols for biochemical and cell-based in vitro assays designed to characterize novel PI3K inhibitors. The protocols described herein are suitable for high-throughput screening (HTS) and detailed inhibitor characterization.[2][3][4]

Introduction to PI3K Signaling

The PI3K family of lipid kinases phosphorylates the 3'-hydroxyl group of the inositol ring of phosphoinositides.[1][5] Class I PI3Ks, the most implicated in cancer, are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85).[6][7] Upon activation by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), PI3K converts phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).[3][5][8] PIP3 acts as a second messenger, recruiting downstream effectors such as AKT and PDK1 to the plasma membrane, initiating a signaling cascade that promotes cell survival and proliferation.

Overview of In Vitro PI3K Assays

A variety of in vitro assay formats are available to measure PI3K activity and the inhibitory effects of novel compounds. These can be broadly categorized as biochemical assays and cell-based assays.

-

Biochemical Assays: These assays utilize purified recombinant PI3K enzymes and a lipid substrate (e.g., PIP2) to directly measure the kinase activity.[4] They are ideal for high-throughput screening (HTS) and for determining direct inhibitory potency (e.g., IC50 values). Common detection methods include:

-

Luminescence-based assays: Measure the amount of ADP produced, which correlates with kinase activity.[9][10]

-

Fluorescence-based assays: Employ various principles such as Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and specific fluorescent probes for PIP3.[3][4][5]

-

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): A bead-based immunoassay for the sensitive detection of kinase activity products.[11][12]

-

-

Cell-based Assays: These assays measure the activity of the PI3K pathway within a cellular context, providing insights into a compound's cell permeability, target engagement, and effects on downstream signaling events.[13][14] These methods are critical for validating hits from biochemical screens.[13]

Experimental Protocols

Biochemical Assay: Luminescence-Based Kinase Assay (ADP-Glo™ Principle)

This protocol is adapted from luminescence-based assays that quantify the amount of ADP produced during the kinase reaction, which is a direct measure of enzyme activity.[9][10]

Materials:

-

Recombinant human PI3K isoforms (e.g., PI3Kα, β, δ, γ)

-

Lipid substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)

-

ATP

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)[10]

-

Novel PI3K inhibitors (dissolved in DMSO)

-

Luminescence-based ADP detection reagent kit (e.g., ADP-Glo™)

-

White, opaque 384-well assay plates

-

Plate reader with luminescence detection capabilities

Protocol:

-

Reagent Preparation:

-

Prepare Kinase Reaction Buffer.

-

Prepare a solution of PI3K enzyme and PIP2 substrate in Kinase Reaction Buffer.

-

Prepare ATP solution in Kinase Reaction Buffer.

-

Prepare serial dilutions of the novel inhibitor in DMSO, then dilute further in Kinase Reaction Buffer. The final DMSO concentration in the assay should be ≤1%.

-

-

Kinase Reaction:

-

To the wells of a 384-well plate, add 2.5 µL of the inhibitor solution or vehicle control (Kinase Reaction Buffer with DMSO).

-

Add 5 µL of the enzyme/substrate mixture to each well.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.

-

Incubate the plate at room temperature for 60 minutes.[10]

-

-

ADP Detection:

-

Add 10 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.[10]

-

Add 20 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.[10]

-

-

Data Acquisition and Analysis:

-

Measure the luminescence signal using a plate reader.

-

The luminescent signal is directly proportional to the amount of ADP produced and thus to the PI3K activity.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Cell-Based Assay: p-AKT Detection (AlphaLISA® SureFire® Ultra™ Principle)

This protocol measures the inhibition of PI3K activity in a cellular context by quantifying the phosphorylation of a key downstream effector, AKT, at Ser473.[11][12][15]

Materials:

-

Human cancer cell line with an active PI3K pathway (e.g., MCF-7, BT-20)

-

Cell culture medium and supplements (e.g., DMEM, 10% FBS)

-

Novel PI3K inhibitors (dissolved in DMSO)

-

Growth factor for pathway stimulation (e.g., Insulin or IGF-1)

-

AlphaLISA® SureFire® Ultra™ p-AKT (Ser473) assay kit

-

White, opaque 384-well assay plates

-

Plate reader with AlphaLISA detection capabilities (e.g., EnVision)

Protocol:

-

Cell Culture and Treatment:

-

Seed cells in a 96-well culture plate at a density of 40,000 cells/well and incubate overnight.[12]

-

Starve the cells in serum-free medium for 2-4 hours.

-

Pre-treat the cells with serial dilutions of the novel inhibitor or vehicle control (DMSO) for 1-2 hours.

-

-

Pathway Stimulation and Cell Lysis:

-

Stimulate the PI3K pathway by adding a growth factor (e.g., 20 µg/mL Insulin) for a short period (e.g., 5-10 minutes).[16]

-

Aspirate the medium and add 50 µL of Lysis Buffer to each well.

-

Agitate the plate gently for 10 minutes to ensure complete lysis.

-

-

Immunoassay:

-

Transfer 10 µL of the cell lysate to a 384-well white OptiPlate.[12]

-

Add 5 µL of the Acceptor Mix (containing Acceptor beads and one antibody) and incubate for 1 hour at room temperature.[12]

-

Add 5 µL of the Donor Mix (containing Donor beads and a second, biotinylated antibody) and incubate for 1 hour at room temperature in the dark.[12]

-

-

Data Acquisition and Analysis:

-

Read the plate on an EnVision or similar instrument using standard AlphaLISA settings.[12]

-

The AlphaLISA signal is proportional to the level of p-AKT (Ser473).

-

Calculate the percent inhibition of AKT phosphorylation for each inhibitor concentration relative to the stimulated vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Data Presentation

The inhibitory activity and selectivity of novel compounds should be summarized for clear comparison.

Table 1: Biochemical Potency of Novel PI3K Inhibitors

| Compound ID | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |

|---|---|---|---|---|

| NPI-001 | 5.2 | 150.8 | 8.1 | 250.3 |

| NPI-002 | 78.4 | 85.2 | 1.5 | 25.6 |

| NPI-003 | 1.1 | 1.5 | 1.8 | 2.2 |

| GDC-0941 | 3.0 | 33.0 | 3.0 | 17.0 |

Data are hypothetical and for illustrative purposes. GDC-0941 is included as a reference compound.[3]

Table 2: Cellular Potency and Selectivity Profile

| Compound ID | p-AKT (MCF-7) IC50 (nM) | Kinase Selectivity (Selectivity Score*) | hERG IC50 (µM) |

|---|---|---|---|

| NPI-001 | 15.6 | 0.02 | > 50 |

| NPI-002 | 8.9 | 0.01 | > 50 |

| NPI-003 | 4.5 | 0.25 | 12.5 |

| GDC-0941 | 12.0 | 0.10 | 25.0 |

*Selectivity Score (S-score) is a measure of promiscuity; a lower score indicates higher selectivity. Data are hypothetical.

Conclusion

The protocols outlined in this document provide a robust framework for the in vitro characterization of novel PI3K inhibitors. By combining direct biochemical assays with more physiologically relevant cell-based assays, researchers can effectively determine the potency, selectivity, and cellular activity of their compounds. This systematic approach is essential for advancing promising candidates in the drug discovery pipeline. The provided diagrams and data tables offer a clear visual and quantitative summary to aid in the interpretation and comparison of experimental results.

References

- 1. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]

- 2. Development and application of PI3K assays for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A direct fluorometric activity assay for lipid kinases and phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. PI3-Kinase Activity Fluorescence Polarization Assay - Echelon Biosciences [echelon-inc.com]

- 6. PI 3-Kinase 3-step HTRF™ Assay | 33-041 [merckmillipore.com]

- 7. PI3 Kinase Activity/Inhibitor ELISA | 17-493 [merckmillipore.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. PI3K (p120γ) Protocol [promega.com]

- 10. promega.com [promega.com]

- 11. revvity.com [revvity.com]

- 12. revvity.com [revvity.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. revvity.com [revvity.com]

- 16. revvity.com [revvity.com]

Application Notes and Protocols for Western Blot Analysis of PI3K Pathway Activation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the detection and relative quantification of key protein phosphorylation events within the Phosphoinositide 3-kinase (PI3K) signaling pathway using Western blotting. This method is essential for assessing pathway activation in response to various stimuli, inhibitors, or drug candidates.

Introduction to the PI3K Signaling Pathway

The PI3K/AKT/mTOR signaling cascade is a crucial intracellular pathway that governs a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2][3][4] Dysregulation of this pathway is frequently implicated in the development and progression of numerous diseases, most notably cancer, making it a prime target for therapeutic intervention.[1][2][4][5]

Activation of the PI3K pathway is initiated by the phosphorylation of the p85 regulatory subunit of PI3K, which then leads to the phosphorylation and activation of downstream effectors such as AKT and mTOR.[1][2][4] Western blotting, utilizing phospho-specific antibodies, is a powerful and widely used technique to measure the activation status of these key signaling nodes.[1] By detecting the phosphorylated forms of target proteins, researchers can infer the activity of the entire pathway.

Key Targets for Western Blot Analysis

The activation of the PI3K pathway can be monitored by assessing the phosphorylation status of several key proteins. The table below summarizes the primary targets and their specific phosphorylation sites indicative of pathway activation.

| Target Protein | Phosphorylation Site(s) | Role in Pathway | Antibody Type |

| PI3K p85 | Tyrosine 458 (Tyr458) | Activation of the catalytic subunit | Phospho-specific |

| Akt (PKB) | Threonine 308 (Thr308) | Partial activation | Phospho-specific |

| Serine 473 (Ser473) | Full activation[4][6] | Phospho-specific | |

| mTOR | Serine 2448 (Ser2448) | Activation of mTORC1 complex[7] | Phospho-specific |

| S6 Ribosomal Protein | Serine 235/236 | Downstream effector of mTORC1 | Phospho-specific |

| GSK-3β | Serine 9 | Inhibition of GSK-3β activity | Phospho-specific |

Experimental Workflow

The following diagram illustrates the major steps involved in the Western blot protocol for analyzing PI3K pathway activation.

Detailed Experimental Protocol

This protocol provides a general framework for the Western blot analysis of PI3K pathway activation. Optimization of specific conditions, such as antibody concentrations and incubation times, may be required for different cell types and experimental setups.

Materials and Reagents

-

Cell Lysis Buffer: RIPA buffer is commonly used for whole-cell lysates.[8][9]

-

50 mM Tris-HCl, pH 8.0

-

150 mM NaCl

-

1% Triton X-100

-

0.5% Sodium deoxycholate

-

0.1% SDS

-

Add fresh before use: Protease and phosphatase inhibitor cocktails.[10]

-

-

Protein Assay Reagent: BCA Protein Assay Kit or similar.[11]

-

SDS-PAGE Gels: Precast or hand-cast polyacrylamide gels (e.g., 4-12% gradient gels).[8]

-

Transfer Buffer: 25 mM Tris base, 192 mM glycine, 20% methanol.

-

Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.[1][8]

-

Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). For phospho-specific antibodies, BSA is often recommended to reduce background.[7]

-

Primary Antibodies: Phospho-specific and total protein antibodies for targets of interest (see table above). Recommended dilutions can be found on the antibody datasheet, but typically range from 1:500 to 1:2000.[1][11][12]

-

Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG, diluted according to the manufacturer's instructions (typically 1:2000 to 1:10000).[1]

-

Chemiluminescent Substrate: ECL (Enhanced Chemiluminescence) reagents.

-

Imaging System: Chemiluminescence imager or X-ray film.

Procedure

-

Cell Culture and Treatment:

-

Plate cells at a density that ensures they are in the logarithmic growth phase and sub-confluent at the time of the experiment.[1]

-

Treat cells with activators (e.g., growth factors) or inhibitors of the PI3K pathway for the desired time points.

-

-

Cell Lysis and Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Add ice-cold lysis buffer to the cell pellet or plate.

-

Incubate on ice for 30 minutes with occasional agitation.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 12,000-16,000 x g for 15-20 minutes at 4°C to pellet cell debris.[8]

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[11]

-

-

Sample Preparation and SDS-PAGE:

-

Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.[8]

-

Boil the samples at 95-100°C for 5 minutes.

-

Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Immunoblotting:

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[1][7]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt Ser473) diluted in blocking buffer overnight at 4°C with gentle agitation.[1][7][8]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.[1]

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[1]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

-

Capture the signal using a digital imaging system or X-ray film.

-

For quantitative analysis, use densitometry software to measure the band intensity. Normalize the intensity of the phospho-protein band to the intensity of the corresponding total protein band and/or a loading control (e.g., β-actin or GAPDH).[13]

-

PI3K Signaling Pathway Diagram

The following diagram illustrates the core components of the PI3K/AKT/mTOR signaling pathway.

Data Presentation and Interpretation

Quantitative data from Western blot experiments should be presented in a clear and organized manner to facilitate comparison between different experimental conditions. The following table provides a template for summarizing densitometry results.

| Treatment | p-Akt (Ser473) / Total Akt | p-mTOR (Ser2448) / Total mTOR | p-S6 (Ser235/236) / Total S6 |

| Control (Untreated) | 1.00 | 1.00 | 1.00 |

| Activator (e.g., IGF-1) | 3.5 ± 0.4 | 2.8 ± 0.3 | 4.2 ± 0.5 |

| Inhibitor (e.g., LY294002) | 0.2 ± 0.05 | 0.3 ± 0.07 | 0.4 ± 0.09 |

| Drug Candidate A | 1.2 ± 0.15 | 1.1 ± 0.1 | 1.3 ± 0.2 |

| Drug Candidate B | 0.5 ± 0.08 | 0.6 ± 0.1 | 0.7 ± 0.12 |

Data are presented as fold change relative to the control and represent the mean ± standard deviation from at least three independent experiments.

An increase in the ratio of phosphorylated protein to total protein indicates activation of the pathway, while a decrease suggests inhibition. By comparing the effects of different treatments, researchers can assess the efficacy of drug candidates or elucidate the mechanisms of cellular responses.

Troubleshooting

| Issue | Possible Cause | Solution |

| No or weak signal | Inactive antibody | Use a new or validated antibody. |

| Insufficient protein loaded | Increase the amount of protein per lane. | |

| Inefficient transfer | Optimize transfer conditions (time, voltage). | |

| Insufficient exposure | Increase exposure time. | |

| High background | Insufficient blocking | Increase blocking time or change blocking agent (e.g., BSA for phospho-antibodies). |

| Antibody concentration too high | Decrease primary or secondary antibody concentration. | |

| Insufficient washing | Increase the number and/or duration of washes. | |

| Non-specific bands | Antibody cross-reactivity | Use a more specific antibody; optimize antibody dilution. |

| Protein degradation | Use fresh protease inhibitors in the lysis buffer. |

References

- 1. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]

- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 5. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phospho-Akt Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 7. ccrod.cancer.gov [ccrod.cancer.gov]

- 8. pubcompare.ai [pubcompare.ai]

- 9. Expression of phosphorylated Akt/mTOR and clinical significance in human ameloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cellular protein extraction and Western blotting using dry transfer (iBlot system) [protocols.io]

- 11. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Application Note: Evaluating the Efficacy of a Novel PI3K Inhibitor (Pl3K-X) in 3D Spheroid Cultures

Abstract

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2][3] Consequently, the PI3K pathway is a prime target for therapeutic intervention. Three-dimensional (3D) cell culture models, such as spheroids, more accurately recapitulate the complex microenvironment of in vivo tumors compared to traditional 2D monolayers.[4][5][6] This application note provides a detailed protocol for evaluating the efficacy of a novel, potent, and selective PI3K inhibitor, PI3K-X, on 3D tumor spheroids. We describe methods for spheroid formation, inhibitor treatment, and subsequent analysis of cell viability and apoptosis induction using commercially available assays. The presented data demonstrates a dose-dependent inhibition of spheroid growth and induction of apoptosis upon treatment with PI3K-X, highlighting the utility of 3D models in preclinical drug assessment.

Introduction

Traditional 2D cell culture has been the cornerstone of cancer research and drug discovery for decades. However, cells grown in monolayers lack the complex cell-cell and cell-matrix interactions that are characteristic of in vivo tumors.[4][6] This discrepancy can lead to misleading results in drug efficacy studies.[7] 3D cell culture models, particularly tumor spheroids, offer a more physiologically relevant system by mimicking the structural and functional characteristics of avascular tumors, including gradients of nutrients, oxygen, and catabolites.[5][8]

The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling pathways in human cancer, playing a crucial role in cell proliferation, survival, and metabolism.[1][3][9] The activation of PI3K leads to the phosphorylation of AKT, which in turn modulates a variety of downstream effectors that promote tumorigenesis.[2][9] PI3K-X is a novel small molecule inhibitor designed to target the p110α catalytic subunit of PI3K, which is frequently mutated in various cancers.

This application note outlines a comprehensive workflow for assessing the anti-tumor activity of PI3K-X in a 3D spheroid model derived from a human colorectal cancer cell line. We provide detailed protocols for spheroid generation, inhibitor treatment, and the quantitative assessment of cell viability and apoptosis using the CellTiter-Glo® 3D and Caspase-Glo® 3/7 3D assays, respectively.

Signaling Pathway

The PI3K/AKT/mTOR pathway is a key signaling cascade that regulates a multitude of cellular processes. The pathway is typically activated by receptor tyrosine kinases (RTKs), which recruit and activate PI3K.[2][9] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[9] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the plasma membrane.[9] This co-localization facilitates the phosphorylation and full activation of AKT. Activated AKT then phosphorylates a wide range of downstream targets, including the mTOR complex 1 (mTORC1), which promotes protein synthesis and cell growth.[1][9] PI3K-X specifically inhibits the catalytic activity of PI3K, thereby blocking the production of PIP3 and subsequent downstream signaling.

Materials and Methods

Cell Culture and Spheroid Formation

-

Cell Line: HCT116 human colorectal carcinoma cells.

-

Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Spheroid Formation Plates: 96-well round-bottom ultra-low attachment (ULA) plates.

Key Reagents

-

PI3K Inhibitor: PI3K-X (dissolved in DMSO to a 10 mM stock solution).

-

Viability Assay: CellTiter-Glo® 3D Cell Viability Assay.[5][10]

Experimental Workflow

The overall experimental workflow consists of four main stages: spheroid generation, compound treatment, endpoint assays, and data analysis.

Protocols

Protocol 1: HCT116 Spheroid Formation

-

Culture HCT116 cells to ~80% confluency in a T-75 flask.

-

Trypsinize, collect, and count the cells using a hemocytometer or automated cell counter.

-

Resuspend the cells in culture medium to a final concentration of 1.5 x 10⁴ cells/mL.

-

Dispense 100 µL of the cell suspension into each well of a 96-well ULA plate (1,500 cells/well).[14]

-

Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 72 hours to allow for spheroid formation.

Protocol 2: PI3K-X Treatment

-

On day 3 post-seeding, prepare a 2X serial dilution series of PI3K-X in culture medium, ranging from 200 µM to 0.1 µM. Also, prepare a vehicle control containing the same final concentration of DMSO (e.g., 0.1%).

-

Carefully remove 50 µL of conditioned medium from each well of the spheroid plate.

-

Add 50 µL of the 2X compound dilutions to the corresponding wells, resulting in a 1X final concentration.

-

Incubate the plate for an additional 72 hours at 37°C and 5% CO₂.

Protocol 3: Cell Viability Assessment (CellTiter-Glo® 3D)

-

After the 72-hour treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Prepare the CellTiter-Glo® 3D Reagent according to the manufacturer's instructions.

-

Add 100 µL of the reagent to each well of the 96-well plate.

-

Mix the contents by placing the plate on an orbital shaker for 5 minutes.

-

Incubate the plate at room temperature for 30 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

Protocol 4: Apoptosis Assessment (Caspase-Glo® 3/7 3D)

-

After the 72-hour treatment period, remove a separate, parallel plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Prepare the Caspase-Glo® 3/7 3D Reagent according to the manufacturer's instructions.[11]

-

Add 100 µL of the reagent to each well.[11]

-

Mix the contents by placing the plate on an orbital shaker for 5 minutes.

-

Incubate the plate at room temperature for 1-3 hours.

-